molecular formula C17H27N3 B247700 1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]azepane

1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]azepane

Cat. No. B247700
M. Wt: 273.4 g/mol
InChI Key: RZIZARCOLNFJCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]azepane, also known as P4MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. P4MPA belongs to the class of azepane compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]azepane involves its binding to the alpha7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the central nervous system. 1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]azepane binds to the receptor with high affinity and specificity, leading to the inhibition of receptor activation. This, in turn, leads to the modulation of various physiological processes such as neurotransmitter release, synaptic plasticity, and cognitive function.
Biochemical and Physiological Effects:
1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]azepane has been shown to have various biochemical and physiological effects. Studies have shown that 1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]azepane can improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. 1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]azepane has also been shown to have anti-inflammatory and neuroprotective effects, which make it a potential therapeutic agent for various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]azepane is its high selectivity and specificity for the alpha7 nicotinic acetylcholine receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of 1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]azepane is its relatively low solubility in water, which can make it challenging to work with in some experimental settings.

Future Directions

There are several future directions for the research on 1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]azepane. One of the most significant directions is the development of 1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]azepane-based therapeutics for various neurological disorders. Another direction is the investigation of the potential role of 1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]azepane in other physiological processes, such as immune function and inflammation. Additionally, the development of more efficient synthesis methods for 1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]azepane could lead to its wider application in scientific research.
Conclusion:
In conclusion, 1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]azepane is a promising chemical compound that has shown significant potential in various scientific research applications, particularly in the field of neuroscience. Its high selectivity and specificity for the alpha7 nicotinic acetylcholine receptor make it a useful tool for studying the role of this receptor in various physiological and pathological processes. Further research on 1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]azepane could lead to the development of novel therapeutics for various neurological disorders and the investigation of its potential role in other physiological processes.

Synthesis Methods

The synthesis of 1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]azepane involves the reaction between 1-(pyridin-2-ylmethyl)piperidine and 1,6-dibromohexane in the presence of a base such as potassium carbonate. The reaction results in the formation of 1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]azepane as a white solid with a yield of around 60%. The purity of the compound can be further improved through recrystallization.

Scientific Research Applications

1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]azepane has shown promising results in various scientific research applications. One of the most significant applications of 1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]azepane is in the field of neuroscience. Studies have shown that 1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]azepane acts as a potent and selective antagonist of the alpha7 nicotinic acetylcholine receptor, which is involved in various neurological disorders such as Alzheimer's disease, schizophrenia, and autism spectrum disorders.

properties

Product Name

1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]azepane

Molecular Formula

C17H27N3

Molecular Weight

273.4 g/mol

IUPAC Name

1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]azepane

InChI

InChI=1S/C17H27N3/c1-2-6-12-20(11-5-1)17-8-13-19(14-9-17)15-16-7-3-4-10-18-16/h3-4,7,10,17H,1-2,5-6,8-9,11-15H2

InChI Key

RZIZARCOLNFJCS-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C2CCN(CC2)CC3=CC=CC=N3

Canonical SMILES

C1CCCN(CC1)C2CCN(CC2)CC3=CC=CC=N3

Origin of Product

United States

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